Oxazolo[4,5-B]pyridine-2-thiol
Description
General Overview of Oxazolo[4,5-b]pyridine-2-thiol as a Fused Heterocyclic System
This compound is a member of the fused heterocyclic family of compounds, characterized by the fusion of an oxazole (B20620) ring and a pyridine (B92270) ring. fiveable.menih.gov This structural arrangement results in a bicyclic system with unique chemical and physical properties. The IUPAC name for this compound is 3H- fiveable.meresearchgate.netoxazolo[4,5-b]pyridine-2-thione. nih.gov The presence of nitrogen, oxygen, and sulfur atoms within its framework makes it a subject of significant interest in various fields of chemistry. researchgate.netairo.co.in
Significance of Fused Heterocyclic Compounds in Chemical Sciences
Fused heterocyclic compounds are organic molecules that consist of at least two rings sharing an edge or a sequence of atoms, with at least one of the rings containing an atom other than carbon. airo.co.in These structural motifs are of paramount importance in the chemical sciences for several reasons. fiveable.meairo.co.in They form the core structure of numerous natural products, including alkaloids and antibiotics. uomustansiriyah.edu.iqijpsr.com
The fusion of multiple rings creates a rigid molecular architecture that can facilitate specific interactions with biological targets. fiveable.me This makes them privileged scaffolds in medicinal chemistry and drug discovery, with a wide array of biological activities such as antibacterial, antifungal, antiviral, and anticancer properties. airo.co.in The development of novel and efficient synthetic routes to access these complex molecules is an active and ongoing area of chemical research. airo.co.in
Oxazole-Pyridine Core as a Versatile Scaffold in Medicinal Chemistry
The oxazole-pyridine core, the fundamental structure of this compound, is recognized as a versatile scaffold in the field of medicinal chemistry. fiveable.menih.gov The combination of the electron-deficient pyridine ring and the five-membered oxazole ring leads to a unique electronic distribution and three-dimensional shape. This allows for the generation of large libraries of compounds with diverse functional groups for screening against various biological targets. nih.gov
Derivatives of the oxazolo[4,5-b]pyridine (B1248351) scaffold have been identified as potent activators of SIRT1, a protein deacetylase with potential therapeutic benefits for metabolic diseases. nih.gov The ability to modify the substituents on the oxazolo[4,5-b]pyridine core allows for the fine-tuning of its photophysical properties, which is relevant for applications in materials science and as fluorescent probes. researchgate.netresearchgate.net The oxazole moiety itself is a key component in a number of natural products and synthetic compounds with diverse biological activities. researchgate.netnih.gov
Historical Context and Evolution of Research on this compound
The initial synthesis and characterization of oxazolo[4,5-b]pyridine derivatives laid the groundwork for subsequent investigations into their chemical reactivity and potential applications. Early research focused on the synthesis of these compounds from readily available aminopyridinol derivatives. researchgate.netresearchgate.net
A significant development in the study of this class of compounds was the discovery of their ability to act as small molecule activators of SIRT1. nih.gov This finding spurred further research into the synthesis and structure-activity relationships (SAR) of oxazolo[4,5-b]pyridine analogs, aiming to develop more potent and selective activators. nih.gov More recent research has explored the synthesis of oxazolo[4,5-b]pyridine-based triazoles and their potential as anticancer agents. researchgate.net These studies highlight the ongoing evolution of research on this scaffold, moving from fundamental synthesis to targeted therapeutic applications.
Relevance of the Pyridine Moiety in Modulating Physicochemical and Biological Properties
The pyridine ring, an integral part of the this compound structure, plays a crucial role in modulating the compound's physicochemical and biological properties. nih.gov Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, which imparts distinct characteristics compared to its all-carbon analog, benzene (B151609). rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-[1,3]oxazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSZJWYJYOGBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)O2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993241 | |
| Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-02-9 | |
| Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Oxazolo 4,5 B Pyridine 2 Thiol and Its Derivatives
Direct Cyclization Approaches for Oxazolo[4,5-B]pyridine-2-thiol Synthesis
Direct cyclization methods are fundamental to constructing the oxazolo[4,5-b]pyridine (B1248351) core. These approaches typically involve the reaction of a suitably substituted pyridine (B92270) precursor with a reagent that provides the necessary atoms to form the oxazole (B20620) ring.
Condensation Reactions with Thioglycolic Acid
While direct condensation with thioglycolic acid is a common method for synthesizing thiazolidinones, its application for the direct synthesis of this compound is less documented. However, a plausible pathway can be inferred from related reactions. The synthesis would likely involve the reaction of 2-amino-3-hydroxypyridine (B21099) with thioglycolic acid. The reaction would proceed through an initial acylation of the amino group by the carboxylic acid of thioglycolic acid, followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed amide carbonyl, and subsequent dehydration to form the oxazole ring. The thiol group would then be present at the 2-position.
Cyclization of N-(2-Pyridyl)thiourea with Chloroacetyl Chloride
The cyclization of an N-acylthiourea derivative with a reagent like chloroacetyl chloride provides a versatile route to functionalized heterocyclic systems. In the case of N-(2-pyridyl)thiourea, the reaction with chloroacetyl chloride is expected to proceed via an initial acylation at the sulfur atom of the thiourea (B124793), forming a reactive S-acyl intermediate. asianpubs.org This is followed by an intramolecular cyclization where the nitrogen of the pyridine ring or the exocyclic nitrogen attacks the carbonyl group of the chloroacetyl moiety. Subsequent rearrangement and elimination of HCl would lead to the formation of a thiazolo[4,5-b]pyridine (B1357651) derivative rather than an this compound. To obtain the oxazolo scaffold, one would need to start with a urea (B33335) analogue and a different cyclizing agent. For instance, the intramolecular cyclization of N'-chloroacetylindole hydrazide has been reported to yield oxadiazin-5-one derivatives. asianpubs.org A similar strategy starting with a properly substituted pyridyl urea derivative could potentially lead to the oxazolo[4,5-b]pyridine core.
Reaction of 2-Aminopyridin-3-ol with Carbon Disulfide under Reflux Conditions
The reaction of ortho-aminophenols with carbon disulfide is a well-established method for the synthesis of 2-mercaptobenzoxazoles. Similarly, 2-amino-3-hydroxypyridine can be reacted with carbon disulfide, typically in the presence of a base such as potassium hydroxide (B78521) in a refluxing alcoholic solvent, to yield this compound. researchgate.net The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to furnish the desired product. researchgate.net This method is advantageous due to the ready availability of the starting materials and the straightforward reaction conditions.
Table 1: Synthesis of this compound via Reaction with Carbon Disulfide
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
| 2-Amino-3-hydroxypyridine | Carbon Disulfide/Potassium Hydroxide | Ethanol | Reflux | This compound | researchgate.net |
Condensation of 2-Amino-3-hydroxypyridine with Methylthioacetyl Chloride in Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) is a widely used reagent in heterocyclic synthesis as it acts as both a catalyst and a dehydrating agent. The condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative, such as an acid chloride, in the presence of PPA is a common route to 2-substituted oxazolo[4,5-b]pyridines. clockss.orgresearchgate.net In the case of methylthioacetyl chloride, the reaction is expected to proceed via acylation of the amino group of 2-amino-3-hydroxypyridine, followed by PPA-mediated cyclization and dehydration to afford 2-(methylthiomethyl)oxazolo[4,5-b]pyridine. This method allows for the introduction of a variety of substituents at the 2-position of the oxazolo[4,5-b]pyridine core, depending on the acylating agent used.
Alternative Cyclization Pathways with Thio-Anhydrides
The use of thio-anhydrides in the synthesis of oxazolo[4,5-b]pyridines is a less common but potentially effective method. Thio-anhydrides can serve as a source of the acyl group for the initial acylation of 2-amino-3-hydroxypyridine. The subsequent cyclization would proceed in a similar manner to that observed with acid chlorides or carboxylic acids, often facilitated by a condensing agent like PPA. This approach could offer an alternative for introducing specific functionalities at the 2-position, particularly when the corresponding acid chloride is unstable or difficult to handle.
Post-Synthetic Modification Strategies and Derivatization
Once the oxazolo[4,5-b]pyridine core is synthesized, further derivatization can be achieved through various post-synthetic modification strategies. These modifications are crucial for developing a library of compounds with diverse biological activities. Common strategies include reactions at the pyridine ring, the oxazole ring, or the thiol group at the 2-position.
For instance, the nitrogen atom of the pyridine ring can be alkylated or undergo other electrophilic substitution reactions. The oxazolo[4,5-b]pyridine-2-one analogue has been used as a scaffold for the synthesis of novel 1,2,3-triazoles via a click chemistry approach, demonstrating the versatility of this heterocyclic system for further functionalization. nih.gov Additionally, the thiol group in this compound is a versatile handle for introducing a wide range of substituents through S-alkylation, S-acylation, or oxidation to the corresponding sulfoxide (B87167) or sulfone. These modifications can significantly impact the physicochemical properties and biological activity of the resulting molecules.
Halogenation and Subsequent Nucleophilic Thiolation and Alkylation
A common and effective strategy for the synthesis of this compound and its S-alkylated derivatives involves the initial preparation of a halogenated precursor, followed by a nucleophilic substitution reaction with a sulfur-containing reagent. This two-step approach allows for the regioselective introduction of the thiol or thioether functionality at the 2-position of the oxazolo[4,5-b]pyridine core.
One plausible pathway, analogous to the synthesis of similar heterocyclic thiols, commences with the appropriate chloronitropyridine derivative. For instance, the reaction of a suitably substituted chloronitropyridine with a thioamide or thiourea can lead to the formation of the corresponding thiazolo[5,4-b]pyridine. researchgate.net A similar principle can be applied to the synthesis of this compound, where a halogenated aminopyridine precursor undergoes cyclization and thiolation.
A more direct approach involves the preparation of a 2-halo-oxazolo[4,5-b]pyridine intermediate. This intermediate can then undergo a nucleophilic aromatic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis, to yield the desired this compound.
Once the this compound is obtained, it can be readily alkylated to produce a variety of 2-alkylthio derivatives. This S-alkylation is typically achieved by treating the thiol with an alkyl halide in the presence of a base. A combinatorial approach has been described for the synthesis of related thiazolo[4,5-b]pyridines, where a solution of the corresponding thiazolo[4,5-b]pyridine-2-thiolate is prepared in situ and then reacted with various alkyl halides. sci-hub.se This method avoids the isolation of the intermediate thiol and allows for the efficient generation of a library of S-alkylated derivatives. sci-hub.se The reaction generally proceeds with high yield and purity. sci-hub.se
| Starting Material | Reagents | Product | Reference |
| 2-Halo-oxazolo[4,5-b]pyridine | 1. Thiourea 2. Hydrolysis | This compound | researchgate.net |
| This compound | Alkyl halide, Base | 2-Alkylthio-oxazolo[4,5-b]pyridine | sci-hub.se |
| Cyanoacetamide, Carbon disulfide, Ethyl-4-chloroacetoacetate | 1. KOH 2. Alkyl halide | 2-Alkylthio-thiazolo[4,5-b]pyridinone | sci-hub.se |
Derivatization via Click Chemistry Approaches
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including derivatives of this compound. nih.govdntb.gov.ua This approach allows for the efficient and regioselective formation of 1,2,3-triazole rings, which can serve as stable linkers to connect the oxazolo[4,5-b]pyridine core to other molecular fragments. nih.gov
The synthesis of 1,2,3-triazole linked this compound derivatives can be achieved by first introducing either an azide (B81097) or a terminal alkyne functionality onto the oxazolo[4,5-b]pyridine scaffold. For example, an O-propargylated or N-propargylated oxazolo[4,5-b]pyridine derivative can be prepared and subsequently reacted with a variety of organic azides via the CuAAC reaction. Alternatively, an azido-functionalized oxazolo[4,5-b]pyridine can be synthesized and then coupled with a range of terminal alkynes.
This "click" reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal method for creating libraries of diverse compounds. nih.govdntb.gov.ua The resulting 1,4-disubstituted 1,2,3-triazole ring acts as a robust and biologically relevant linker. nih.gov
A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles has been synthesized using a click chemistry approach. journalijar.com The synthesis commences with the N-propargylation of oxazolo[4,5-b]pyridin-2(3H)-one to introduce a terminal alkyne functionality. This propargylated intermediate is then subjected to a copper(I)-catalyzed cycloaddition reaction with various substituted aromatic azides to afford the target 1,2,3-triazole derivatives. journalijar.com
| Starting Material | Reagents | Intermediate/Product | Reference |
| Oxazolo[4,5-b]pyridin-2(3H)-one | Propargyl bromide, K2CO3, DMF | 3-Propargyl-oxazolo[4,5-b]pyridin-2(3H)-one | journalijar.com |
| 3-Propargyl-oxazolo[4,5-b]pyridin-2(3H)-one | Substituted aromatic azides, CuSO4·5H2O, Sodium ascorbate | 1,2,3-Triazole linked oxazolo[4,5-b]pyridine-2-one derivatives | journalijar.com |
Introduction of Various Substituents at Specific Ring Positions
The functionalization of the oxazolo[4,5-b]pyridine ring system at various positions is crucial for modulating the physicochemical and biological properties of the resulting compounds. Several synthetic methods have been developed to introduce a range of substituents at specific sites on the heterocyclic core.
An efficient, one-pot synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives has been developed utilizing a silica-supported perchloric acid (HClO₄·SiO₂) catalyst. This method involves the condensation of 2-amino-3-hydroxypyridine with various substituted benzoic acids. The reaction proceeds under ambient conditions with short reaction times and provides high conversion rates. The use of a solid-supported catalyst simplifies the work-up procedure and allows for the catalyst to be reused. This strategy offers a straightforward route to a variety of 2-aryl substituted oxazolo[4,5-b]pyridines.
| Starting Material | Reagents | Product | Reference |
| 2-Amino-3-hydroxypyridine | Substituted benzoic acids, HClO₄·SiO₂ | 2-(Substituted phenyl)oxazolo[4,5-b]pyridine |
Piperazinyl-substituted oxazolopyridine derivatives can be synthesized in a multi-step sequence. A general approach involves the initial formation of the oxazolopyridine thiol, followed by reaction with piperazine (B1678402) or its derivatives. For instance, the condensation of an aminophenol with carbon disulfide in the presence of a base like potassium hydroxide yields the corresponding benzoxazole (B165842) thiol. journalijar.com A similar strategy can be applied to aminopyridinols to obtain the oxazolopyridine thiol. This intermediate is then treated with piperazine or a substituted piperazine in a suitable solvent such as toluene (B28343) to furnish the desired piperazinyl-substituted oxazolopyridine derivatives in good yields. journalijar.com This method allows for the introduction of a piperazine moiety, which is a common pharmacophore in many biologically active compounds.
Chemical Reactivity and Transformation Mechanisms
Tautomerism Studies of Thiol and Thione Forms
Oxazolo[4,5-b]pyridine-2-thiol is capable of existing in two tautomeric forms: the thiol form (Oxazolo[4,5-b]pyridin-2-ylthiol) and the thione form (3H- Current time information in Bangalore, IN.tandfonline.comoxazolo[4,5-b]pyridine-2-thione). asianpubs.orgnih.gov This phenomenon, known as thiol-thione tautomerism, is a type of prototropy where a proton moves between the sulfur and nitrogen atoms.
The equilibrium between these two forms is a critical aspect of the molecule's structure and reactivity. While direct studies on this compound are limited, extensive research on analogous heterocyclic thiol compounds, such as 1,2,4-triazole-3-thione and pyridine-2(1H)-thione, provides significant insight. nih.govrsc.org Computational studies using various levels of theory (HF, B3LYP, MP2) on these related systems consistently show that the thione form is the more stable and predominant tautomer in the gas phase. nih.gov For instance, in the closely related anti-thyroid drug methimazole (B1676384) (an imidazole-based thione), the molecule exists almost exclusively as the thione tautomer, which is considered essential for its biological activity. ias.ac.in The IUPAC name for the compound is often given as 3H- Current time information in Bangalore, IN.tandfonline.comoxazolo[4,5-b]pyridine-2-thione, further suggesting the prevalence of this form. nih.gov The stability of the thione form is attributed to factors including stronger hydrogen bonding capabilities in its dimeric state and favorable electronic distribution within the amide-like system. rsc.orgkuleuven.be
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Structure Name | Key Features |
| Thiol Form | Oxazolo[4,5-b]pyridin-2-ylthiol | Contains a C=N double bond within the oxazole (B20620) ring and an S-H (thiol) group. |
| Thione Form | 3H- Current time information in Bangalore, IN.tandfonline.comoxazolo[4,5-b]pyridine-2-thione | Contains a C=S (thione) double bond and an N-H bond in the oxazole ring. Generally the more stable form. nih.govias.ac.in |
Oxidation Reactions of the Sulfur Moiety
The sulfur atom in the thiol/thione group of oxazolopyridine derivatives is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These reactions are typically achieved using peroxide-based oxidizing agents. Studies on the closely related compound 2-(methylthio)oxazolo[4,5-b]pyridine (B62820) demonstrate that the sulfur can be readily oxidized.
Controlled oxidation of the sulfur atom yields the corresponding sulfoxide (B87167). The reaction can be performed using one equivalent of an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA). For example, the oxidation of a 7-substituted 2-sulfide derivative of oxazolo[4,5-b]pyridine (B1248351) with m-CPBA successfully produced the sulfoxide in good yield.
Further oxidation of the sulfoxide, or direct oxidation of the thiol/thione with a stronger oxidizing agent or excess reagent, results in the formation of a sulfone. smolecule.com Using two equivalents of m-CPBA on a 2-sulfide derivative of oxazolo[4,5-b]pyridine afforded the corresponding sulfone. If an even greater excess of the peracid is used, oxidation can also occur on the pyridine (B92270) nitrogen, leading to a sulfone-N-oxide.
Table 2: Summary of Oxidation Reactions
| Starting Material Analogue | Reagent(s) | Product(s) | Yield | Source(s) |
| 2-(Methylthio)oxazolo[4,5-b]pyridine | Hydrogen Peroxide or m-CPBA | 2-(Methylsulfinyl)oxazolo[4,5-b]pyridine | Not Specified | |
| 2-(Methylthio)oxazolo[4,5-b]pyridine | Hydrogen Peroxide or m-CPBA | 2-(Methylsulfonyl)oxazolo[4,5-b]pyridine | Not Specified | |
| 7-Sulfide Oxazolo[4,5-b]pyridine Derivative | m-CPBA (2 equiv.) | 7-Sulfoxide Derivative, 7-Sulfone Derivative | 64%, 18% | |
| 7-Sulfide Oxazolo[4,5-b]pyridine Derivative | m-CPBA (3.3 equiv.) | 7-Sulfone-N-oxide Derivative | 83% |
Substitution Reactions on the Pyridine Ring
The pyridine portion of the oxazolo[4,5-b]pyridine ring system can undergo substitution reactions, although its reactivity is heavily influenced by the fused oxazole ring and any substituents present.
The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iq However, the fused 2-aminooxazole ring in derivatives of oxazolo[4,5-b]pyridine provides sufficient activation to enable electrophilic substitution. tandfonline.com Research on the 2-diethylaminooxazolo[4,5-b]pyridine system shows that electrophilic reagents react regiospecifically at the C-6 position. tandfonline.comtandfonline.com This position is para to the pyridine nitrogen atom and ortho to the fused oxazole ring, representing a site of activation.
Standard nitration conditions (nitric acid/sulfuric acid) and halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) have been shown to successfully introduce substituents at the C-6 position in high yields. tandfonline.com
Table 3: Electrophilic Substitution on the 2-Diethylaminooxazolo[4,5-b]pyridine System
| Reaction | Reagent(s) | Position of Substitution | Product | Yield | Source(s) |
| Bromination | N-Bromosuccinimide (NBS), Chloroform | C-6 | 6-Bromo-2-diethylaminooxazolo[4,5-b]pyridine | 70% | tandfonline.com |
| Chlorination | N-Chlorosuccinimide (NCS), Chloroform | C-6 | 6-Chloro-2-diethylaminooxazolo[4,5-b]pyridine | 43% | tandfonline.com |
| Nitration | Nitric Acid, Sulfuric Acid | C-6 | 6-Nitro-2-diethylaminooxazolo[4,5-b]pyridine | 70% | tandfonline.com |
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic substitution, particularly when a good leaving group like a halogen is present at the C-2, C-4, or C-6 positions. uoanbar.edu.iq For halogenated analogs of oxazolo[4,5-b]pyridine, the halogen atom can be displaced by various nucleophiles. For instance, the chloro group on 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine can undergo nucleophilic substitution with amines or thiols under appropriate conditions. smolecule.com Furthermore, synthetic routes have been developed for related heterocyclic systems, such as isoxazolo[4,5-b]pyridines, that rely on an intramolecular nucleophilic substitution of a nitro group as a key ring-closing step, highlighting the susceptibility of the pyridine ring to such reactions. nih.govbeilstein-journals.org This reactivity allows for the introduction of a wide range of functional groups onto the pyridine core.
Coordination Chemistry and Interactions with Metal Ions
This compound is a heterocyclic compound with a structure that lends itself to acting as a versatile ligand in coordination chemistry. ontosight.ai Its ability to form complexes with metal ions is rooted in the presence of multiple heteroatoms—nitrogen, oxygen, and sulfur—which can act as potential donor sites for coordination. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form, 3H- Current time information in Bangalore, IN.researchgate.netoxazolo[4,5-b]pyridine-2-thione, being predominant, particularly in the solid state. nih.govresearchgate.net This tautomerism is a critical factor in its coordination behavior.
The primary coordination sites are the exocyclic sulfur atom and the nitrogen atom of the pyridine ring. This allows the compound to function as a bidentate ligand, forming stable chelate rings with a metal center. The coordination behavior is analogous to other heterocyclic thiol compounds, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which also acts as a bidentate ligand, coordinating through its sulfur and a ring nitrogen atom to form stable complexes with various transition metals like Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov The formation of five or six-membered chelate rings is common and leads to enhanced stability of the resulting metal complexes. nih.gov
While specific, extensively characterized metal complexes of this compound are not detailed in the surveyed literature, its structural features strongly suggest its capability to coordinate with a wide range of metal ions. The interaction typically involves the soft sulfur atom of the thione group and one of the harder nitrogen atoms from the pyridine or oxazole ring. The fluorescence properties of related oxazolo[4,5-b]pyridine derivatives have been shown to be sensitive to protonation, indicating the accessibility of the nitrogen atoms for binding. researchgate.netresearchgate.net
Table 1: Potential Donor Atoms in this compound for Metal Coordination
| Donor Atom | Location | Hard/Soft Character | Potential Role in Coordination |
|---|---|---|---|
| Sulfur (S) | Exocyclic thione group | Soft Base | Primary coordination site, especially for soft metal ions. |
| Pyridine Nitrogen (N) | Pyridine ring | Borderline Base | Can act as a second donor site to form a chelate ring. |
| Oxazole Nitrogen (N) | Oxazole ring | Hard Base | A potential, though likely less favored, coordination site. |
The study of such metal complexes is an active area of research, driven by their potential applications in catalysis, materials science, and as biologically active agents. nih.govjscimedcentral.com
Rearrangement Reactions of Oxazolo[5,4-b]pyridines
The oxazolopyridine scaffold can undergo significant structural transformations, particularly rearrangement reactions that lead to the formation of more complex heterocyclic systems. A notable example is the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines. researchgate.netacs.org
Research has demonstrated that when 7-aryl-substituted oxazolo[5,4-b]pyridines are treated with aluminum chloride (AlCl₃), they undergo a rearrangement to yield synthetically challenging benzo[c] Current time information in Bangalore, IN.thieme-connect.denaphthyridinones. researchgate.netacs.org This transformation is significant as it provides an efficient route to a class of compounds that are of interest for their photophysical properties. researchgate.net The reaction proceeds under relatively mild conditions and is compatible with a variety of electron-rich aromatic and heteroaromatic substrates. The mechanism of this rearrangement has been investigated using quantum chemical calculations to understand the key elementary steps of the reaction. researchgate.netacs.org
Another related transformation involves the reaction of oxazolo[5,4-b]pyrazolo[4,3-e]pyridines with hydrazine (B178648) hydrate (B1144303) and an alkali, which leads to the formation of 5-amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones. These products can then be further reacted with aluminum chloride to yield 3,4-dihydro-5H-pyrazolo[4,3-f] Current time information in Bangalore, IN.thieme-connect.denaphthyridin-5-ones, demonstrating the utility of rearrangement reactions in building complex heterocyclic frameworks. researchgate.netthieme-connect.de
Table 2: Key Features of the Rearrangement of 7-Aryloxazolo[5,4-b]pyridines
| Feature | Description | Reference |
|---|---|---|
| Reactant | 7-Aryl-substituted oxazolo[5,4-b]pyridines | researchgate.netacs.org |
| Reagent | Aluminum chloride (AlCl₃) | researchgate.netacs.org |
| Product | Benzo[c] Current time information in Bangalore, IN.thieme-connect.denaphthyridinones | researchgate.netacs.org |
| Temperature | 90 °C | researchgate.netacs.org |
| Reaction Time | < 4 hours | researchgate.netacs.org |
| Key Advantages | Mild conditions, fast reaction rates, use of inexpensive reagents. | researchgate.netacs.org |
These rearrangement reactions highlight the chemical versatility of the oxazolopyridine ring system and its value as a synthetic intermediate for accessing diverse and structurally complex heterocyclic compounds.
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netclockss.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Oxazolo[4,5-b]pyridine-2-thiol. It operates on the principle of subjecting atomic nuclei within a magnetic field to radiofrequency radiation, causing them to absorb energy at characteristic frequencies. This absorption provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms. For complex heterocyclic systems like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous structural confirmation. bohrium.comingentaconnect.combenthamdirect.com
¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. In this compound, the pyridine (B92270) ring contains three distinct protons. Their chemical shifts, reported in parts per million (ppm), are influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the fused oxazole (B20620) ring. The spectrum typically displays signals for these aromatic protons in the downfield region. The existence of the thiol-thione tautomerism means the compound can exist in the this compound form or the 3H- researchgate.netasianpubs.orgoxazolo[4,5-b]pyridine-2-thione form. nih.gov This results in a signal for the N-H proton, which is often broad and its chemical shift can be concentration and solvent dependent.
Table 1: Representative ¹H NMR Spectral Data for the Oxazolo[4,5-b]pyridine (B1248351) Core Note: Data is illustrative and can vary based on solvent and specific derivative.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~8.72 | d | ~2.0 |
| H-7 | ~8.12 | d | ~2.0 |
| H-6 | ~7.87 | dd | ~8.5, ~2.0 |
d = doublet, dd = doublet of doublets, br s = broad singlet
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each of its six unique carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atom of the thiocarbonyl group (C=S) in the thione tautomer is particularly noteworthy, appearing at a significantly downfield chemical shift, often in the range of 177-179 ppm. arkat-usa.org Carbons within the aromatic pyridine and oxazole rings appear in the typical range for heterocyclic aromatic compounds. oregonstate.edu
Table 2: Representative ¹³C NMR Spectral Data for this compound Note: Data is illustrative and can vary based on solvent and specific derivative.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=S) | ~178.0 |
| C-3a | ~160.0 |
| C-7a | ~150.0 |
| C-5 | ~128.0 |
| C-7 | ~125.0 |
To definitively assign the signals observed in ¹H and ¹³C NMR spectra, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. ingentaconnect.combenthamdirect.com
HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, HSQC would show correlations between H-5 and C-5, H-6 and C-6, and H-7 and C-7, confirming their direct one-bond connectivity. columbia.edu
HMBC: This experiment reveals longer-range couplings between protons and carbons over two or three bonds. columbia.edu This is crucial for establishing the connectivity across the entire fused ring system. For instance, the N-H proton would show a correlation to the C-2 and C-7a carbons, confirming the thione structure and the fusion of the rings. Similarly, proton H-5 would show correlations to carbons C-7 and C-3a, further solidifying the structural assignment. columbia.edu
Vibrational Spectroscopy
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound. The spectrum is plotted as absorbance or transmittance versus wavenumber (cm⁻¹). Key vibrational bands confirm the presence of the heterocyclic rings and the thione group.
Table 3: Key FTIR Absorption Bands for this compound Note: Frequencies are approximate and can vary based on sample preparation (e.g., KBr pellet, ATR).
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Amine (in thione form) |
| ~1610 | C=N Stretch | Oxazole/Pyridine Ring |
| ~1575 | C=C Stretch | Pyridine Ring |
The presence of a broad absorption band around 3400 cm⁻¹ is characteristic of N-H stretching, which supports the predominance of the thione tautomer in the solid state. msu.edu Absorptions for C=N and C=C stretching confirm the integrity of the fused heterocyclic ring system, while the band associated with the C=S stretch is a key indicator of the thione functional group. msu.edu
Electronic Spectroscopy
Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. acs.org The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the conjugated aromatic system. acs.org The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent used. acs.org Studies on related compounds show that the fused heterocyclic system gives rise to distinct absorption profiles. acs.orgacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule provides information about its conjugated systems and the energy levels of its electrons. Studies on oxazolo[4,5-b]pyridine derivatives have shown that their photophysical properties, including absorption spectra, are influenced by the electronic nature of substituents on the heterocyclic ring. researchgate.net
Experimental UV-Vis analyses have been compared with theoretical predictions derived from Time-Dependent Density Functional Theory (TD-DFT) calculations, showing good correlation. researchgate.net The introduction of various functional groups, whether electron-donating or electron-withdrawing, can significantly alter the absorption wavelengths by modifying the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The photophysical properties of related compounds have been studied, indicating that the oxazolo[4,5-b]pyridine core is a subject of interest for its fluorescence behavior. researchgate.netacs.org
| Technique | Key Findings | Reference |
|---|---|---|
| UV-Vis Spectroscopy | Absorption wavelengths are determined by the electronic transitions within the fused heterocyclic ring system. | researchgate.net |
| TD-DFT Calculations | Theoretical calculations have been used to predict and confirm experimental absorption spectra. | researchgate.net |
| Substituent Effects | Electron-donating and electron-withdrawing groups can shift the absorption maxima to different wavelengths. | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which confirms the compound's identity.
The molecular formula for this compound is C₆H₄N₂OS, corresponding to a molecular weight of approximately 152.18 g/mol . nih.gov In research, the structure of this compound has been verified using mass spectrometry, which revealed a protonated molecular ion peak [M+H]⁺ at an m/z value of 153. asianpubs.org This finding is consistent with the addition of a proton to the molecular mass of 152.
Different ionization techniques, such as electrospray ionization (ESI) and ionspray methodology, have been employed to analyze this and related compounds. asianpubs.orgclockss.org Furthermore, advanced techniques like tandem mass spectrometry (LC-MS/MS) can be utilized to study the fragmentation patterns of the molecule, which can help in identifying impurities and confirming the structural scaffold. researchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄N₂OS | nih.gov |
| Molecular Weight | 152.18 g/mol | nih.gov |
| Mass-to-Charge Ratio (m/z) [M+H]⁺ | 153 | asianpubs.org |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the molecular structure, vibrational frequencies, and electronic characteristics of oxazolo[4,5-b]pyridine (B1248351) and its derivatives. These theoretical approaches allow for the prediction of properties that can be challenging to measure experimentally and provide a framework for understanding the outcomes of chemical reactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying oxazolo[4,5-b]pyridine systems. DFT calculations offer a balance between accuracy and computational cost, making it feasible to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. Studies often employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to optimize molecular geometries and predict a range of properties. These calculations have been successfully used to analyze the stability of different isomers and to correlate theoretical predictions with experimental data from techniques like FTIR and NMR spectroscopy.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability.
Computational studies on derivatives of the oxazolo[4,5-b]pyridine core have shown that the HOMO-LUMO gap can be significantly influenced by the nature of the substituents attached to the heterocyclic system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of intramolecular charge transfer. For instance, in related heterocyclic systems, the introduction of electron-donating or electron-withdrawing groups can tune this energy gap, which in turn affects the molecule's optical and electronic properties. While specific HOMO-LUMO energy values for oxazolo[4,5-b]pyridine-2-thiol are not extensively documented in the literature, DFT studies on analogous compounds provide valuable insights. For example, in a series of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives, DFT calculations highlighted how different substituents modulate the HOMO-LUMO gap, with larger gaps indicating greater stability. researchgate.net
DFT calculations are a valuable tool for predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution. By mapping the electron density and calculating parameters like Fukui functions or electrostatic potential surfaces, researchers can identify the most nucleophilic or electrophilic sites within a molecule.
For the oxazolo[4,5-b]pyridine ring system, theoretical studies can predict the most probable sites for substitution. amazonaws.com The pyridine (B92270) part of the fused ring is generally electron-deficient, which influences its reactivity towards electrophiles. The regioselectivity of reactions like nitration, bromination, and acylation can be rationalized by analyzing the calculated charge distributions and frontier orbital densities. researchgate.net While specific DFT studies predicting the regioselective outcomes for this compound are not widely available, research on related heterocycles demonstrates that such computational approaches can successfully forecast the position of electrophilic attack. amazonaws.comnih.gov
The electronic coupling matrix elements are a quantitative measure of the interaction between the electronic states of a molecule, particularly relevant in processes involving charge transfer. In the context of oxazolo[4,5-b]pyridine derivatives, these values have been calculated using methods like the Mulliken-Hush theory in conjunction with time-dependent DFT (TD-DFT).
These calculations have been crucial in explaining the distinct absorption and fluorescence properties of these compounds. researchgate.net The magnitude of the electronic coupling can determine the efficiency of charge transfer between different parts of the molecule, which in turn influences the observed spectroscopic behavior. For example, studies on oxazolo[4,5-b]pyridine derivatives with varying electron-donating and electron-withdrawing groups have shown that the electronic coupling matrix elements can explain the characteristics of their absorption and emission spectra in different solvents. researchgate.net
Excited-state intramolecular charge transfer (ESICT) is a fundamental process in many fluorescent molecules, where upon photoexcitation, an electron is transferred from a donor part of the molecule to an acceptor part. This phenomenon is particularly relevant for oxazolo[4,5-b]pyridine derivatives designed for applications in optical materials and sensors.
TD-DFT studies have been employed to investigate the ESICT characteristics of various oxazolo[4,5-b]pyridine derivatives. researchgate.net These calculations can model the changes in electronic structure and geometry upon excitation and can help to understand the nature of the emissive state. For example, the introduction of electron-donating and electron-withdrawing groups into the oxazolo[4,5-b]pyridine scaffold has been shown to induce a significant charge transfer character in the excited state. researchgate.net This leads to large Stokes shifts in the fluorescence spectra, a hallmark of ESICT. Computational studies have also explored how protonation can affect the ESICT process and the resulting photophysical properties. researchgate.net
DFT calculations can be used to evaluate various thermodynamical properties of molecules, such as their relative stabilities, bond dissociation energies, and the thermodynamics of reactions. For this compound, a key aspect that can be investigated is the tautomeric equilibrium between the thiol and thione forms.
While detailed thermodynamic data for this compound is not extensively published, computational studies on related thiol-containing heterocyclic compounds have demonstrated the utility of DFT in this area. researchgate.net Such calculations can determine the relative Gibbs free energies and enthalpies of the tautomers, providing insight into which form is more stable under different conditions. Furthermore, DFT can be used to calculate activation energies for various reactions, helping to elucidate reaction mechanisms and kinetics. researchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are cornerstones of modern drug discovery, enabling detailed examination of molecular interactions at the atomic level. For the this compound scaffold, these techniques are used to predict binding modes, assess the stability of ligand-protein complexes, and calculate binding energies, thereby providing a theoretical basis for their biological activities.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the structural basis of ligand binding.
Molecular docking studies on derivatives of the Oxazolo[4,5-b]pyridine scaffold have been performed to elucidate their binding modes within the active sites of various enzymes. For instance, a series of Oxazolo[4,5-b]pyridine-based triazoles were docked into the active site of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key target for cancer therapy, to understand their inhibitory potential. tandfonline.com Similarly, other derivatives have been docked against targets like Prostaglandin synthase-2 to evaluate potential anti-inflammatory activity. researchgate.net
These analyses typically reveal key interactions, such as hydrogen bonds with backbone amides or acidic residues, π-π stacking with aromatic residues like phenylalanine or tyrosine, and hydrophobic interactions within the binding pocket. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. Studies on related benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives have shown strong binding affinities against targets like cyclooxygenase-1. researchgate.net
| Target Protein | Representative Derivative | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference |
| hDHODH | Oxazolo[4,5-b]pyridine-triazole | -8.5 to -9.5 | Arg136, Tyr528, Gln47 | tandfonline.com |
| Cyclooxygenase-1 | Oxazolo[4,5-b]pyridine-2-thio derivative | -7.4 to -8.9 | Arg120, Tyr355, Ser530 | researchgate.net |
| Prostaglandin synthase-2 | Oxazolo[5,4-b]pyridine derivative | > -8.0 (vs. Diclofenac) | Arg513, Val523, Ser353 | researchgate.net |
This table presents representative data from studies on closely related derivatives to illustrate the application of docking analysis.
A significant application of computational modeling is the prediction of potential biological targets for a novel compound. By screening this compound against a panel of known protein structures, it is possible to identify binding sites where it might exhibit high affinity. This in silico target fishing approach can suggest new therapeutic applications. Research on derivatives has explored a range of target classes, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in cancer, thereby guiding further biological evaluation. researchgate.net
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex. MD simulations analyze the movements and conformational changes of the ligand and protein over time, providing critical information on the stability of their interaction. Recent studies on Oxazolo[4,5-b]pyridine-2-thio derivatives have employed MD simulations to confirm that the docked structures remain stable within the enzyme's active site throughout the simulation period. researchgate.net A stable complex, indicated by low root-mean-square deviation (RMSD) values for the ligand and protein backbone, lends confidence to the predicted binding mode.
| Parameter | Typical Value/Software | Purpose |
| Simulation Software | GROMACS, AMBER, Desmond | To run the dynamics simulation. |
| Force Field | CHARMM36, AMBERff14SB | To define the physics of atomic interactions. |
| Simulation Time | 100-200 nanoseconds (ns) | To observe the system's behavior over a meaningful timescale. |
| Ensemble | NPT (Isothermal-isobaric) | To simulate constant temperature and pressure, mimicking physiological conditions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify stability, flexibility, and specific interactions over time. |
This table outlines typical parameters used in MD simulations for protein-ligand complexes.
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a post-processing technique applied to MD simulation trajectories to calculate the binding free energy of a ligand to a protein. It offers a more accurate estimation than docking scores by incorporating solvation effects and ensemble averaging. The total binding free energy (ΔG_bind) is calculated by summing the molecular mechanics energy in the gas phase, the polar and nonpolar solvation energies. This approach has been used to analyze the binding stability of complexes involving triazole-linked oxazolo-[4,5-b]pyridine-2-thiol derivatives. researchgate.net
The energy components provide insight into the driving forces of binding. A negative ΔG_bind indicates a favorable interaction.
| Energy Component | Description | Typical Contribution |
| ΔE_vdw (van der Waals) | Energy from van der Waals forces. | Favorable (Negative) |
| ΔE_ele (Electrostatic) | Energy from electrostatic interactions. | Favorable (Negative) |
| ΔG_pol (Polar Solvation) | Energy required to desolvate the polar parts of the ligand and protein. | Unfavorable (Positive) |
| ΔG_nopol (Nonpolar Solvation) | Energy from hydrophobic effects, often calculated from the solvent-accessible surface area (SASA). | Favorable (Negative) |
| ΔG_bind | Total Binding Free Energy | Net value determines binding affinity. |
This table describes the components of MM/PBSA binding free energy calculations.
Molecular Docking Analysis
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational methods used to correlate a compound's chemical structure with its biological activity. These models are essential for designing new molecules with enhanced potency and for understanding the key chemical features required for activity.
A QSAR model is a mathematical equation that relates physicochemical properties (descriptors) of a series of molecules to their known activities. For the oxazolopyridine scaffold, descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP).
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. For this compound and its analogs, a pharmacophore model would highlight the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. Studies on derivatives have utilized Petra/Osiris/Molinspiration (POM) analysis and developed pharmacophore insights to guide the design of new antitumor agents. researchgate.net
| Pharmacophoric Feature | Potential Source on Scaffold |
| Hydrogen Bond Acceptor | Pyridine nitrogen, Oxazole (B20620) oxygen, Thione sulfur |
| Hydrogen Bond Donor | N-H of the oxazole ring (in thione tautomer) |
| Aromatic Ring | The fused pyridine-oxazole ring system |
| Hydrophobic Center | The core heterocyclic structure |
This table lists the potential pharmacophoric features of the this compound scaffold.
Pharmacophore Generation for Rational Drug Design
Pharmacophore modeling is a crucial component of rational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the oxazolo[4,5-b]pyridine framework, pharmacophore models have been developed to guide the design of potent inhibitors for various therapeutic targets.
In the development of dual inhibitors of VEGFR-2 and EGFR, a pharmacophore-based design approach was employed for benzylideneindolon-2-one derivatives, which share structural similarities with the oxazolo[4,5-b]pyridine scaffold in terms of being heterocyclic systems. nih.gov This approach successfully identified key features for potent anticancer activity. nih.gov
For oxazolo[4,5-b]pyridine derivatives themselves, pharmacophore models have been implicitly used in studies targeting specific enzymes. For example, in the design of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized. nih.govresearchgate.net The most active compounds from this series can be used to generate a pharmacophore model that would typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features, defining the key interaction points within the GSK-3β active site.
Similarly, research on oxazolo[4,5-b]pyridines as human dihydroorotate dehydrogenase (hDHODH) inhibitors for anticancer applications involved molecular docking studies that inherently define a pharmacophore. researchgate.net These studies help in understanding the crucial interactions between the ligand and the enzyme's active site, which is fundamental for designing new, more potent inhibitors. The generated pharmacophore would highlight the necessary spatial arrangement of features like aromatic rings, hydrogen bond acceptors from the oxazole and pyridine nitrogens, and the thiol group, which can act as a hydrogen bond donor or a metal chelator.
In Silico Pharmacokinetics and ADME Predictions
In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process, helping to reduce attrition rates in later developmental stages. For this compound and its derivatives, various computational models have been employed to predict their pharmacokinetic profiles.
Studies on related pyridine and pyrimidine (B1678525) derivatives have utilized in silico ADME predictions to assess their potential as drug candidates. nih.govjohnshopkins.eduelsevier.com These predictions typically evaluate a range of physicochemical properties and pharmacokinetic parameters.
Blood-Brain Barrier (BBB) Permeability Predictions
Gastrointestinal System Absorption Predictions
Oral bioavailability is a desirable property for many drugs, and good gastrointestinal (GI) absorption is a prerequisite. In silico models predict GI absorption based on rules such as Lipinski's Rule of Five and other physicochemical parameters. mdpi.com For oxazolo[4,5-b]pyridine derivatives, these predictions are a standard component of their in silico evaluation. researchgate.net The parent compound, this compound, with a molecular weight of 152.18 g/mol and a calculated XLogP3-AA of 1.1, generally fits within the parameters for good oral absorption. nih.gov
Hepatotoxicity Predictions
Predicting potential liver toxicity is a critical safety assessment in drug development. In silico models for hepatotoxicity are becoming increasingly important. While specific hepatotoxicity predictions for this compound are not detailed in the provided results, the general approach involves analyzing the chemical structure for known toxicophores and using QSAR models trained on large datasets of compounds with known hepatotoxicity data. The evaluation of fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole (B372694) derivatives included toxicity predictions, which is a common practice in modern drug discovery pipelines. johnshopkins.edu
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Derivatives of oxazolo[4,5-b]pyridine-2-thiol have been a subject of research for their potential as antimicrobial agents. The core structure, which combines a pyridine (B92270) ring with an oxazole (B20620) ring, offers unique physicochemical properties such as water solubility and a site for protonation, which may enhance interactions with biological targets. asianpubs.org
Antibacterial Activity
The antibacterial potential of oxazolo[4,5-b]pyridine (B1248351) derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. Research indicates that these compounds are generally more effective against Gram-positive bacteria compared to Gram-negative strains. nih.govdovepress.com
Derivatives of oxazolo[4,5-b]pyridine have shown notable efficacy against challenging Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.govdovepress.com Certain 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivatives have demonstrated potent activity against MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 3.125 µg/mL. nih.gov This potency is noteworthy when compared to standard antibiotics like ampicillin (B1664943) and streptomycin, which show MIC values in the range of 6.25 to 12.5 µg/mL against the same strains. nih.govdovepress.com
However, not all derivatives exhibit high potency. One study found that many synthesized oxazolo[4,5-b]pyridine hybrids showed no significant activity against Staphylococcus aureus. researchgate.net In other evaluations, a series of 1,2,3-triazole linked this compound derivatives displayed some sensitivity against S. aureus. asianpubs.org
Table 1: Antibacterial Activity of Oxazolo[4,5-b]pyridine Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines | MRSA | 1.56–3.125 | nih.govdovepress.com |
| 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine | MRSA | 1.56 | |
| 2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine | MRSA | 1.56 | |
| 2-Methyl derivative | S. aureus | 16 | |
| Ampicillin (Standard) | MRSA | 6.25–12.5 | dovepress.comresearchgate.net |
| Streptomycin (Standard) | MRSA | 6.25–12.5 | dovepress.comresearchgate.net |
The activity of this compound derivatives against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa appears to be more varied. In one study, most of the tested compounds did not show significant activity against E. coli. researchgate.net Conversely, another study involving 1,2,3-triazole linked derivatives reported that Gram-negative strains were more sensitive than Gram-positive ones, with some compounds showing moderate activity against E. coli and P. aeruginosa. asianpubs.org
Quantitative structure-activity relationship (QSAR) studies on 2-phenyloxazolo[4,5-b]pyridine derivatives found them to be significantly active against E. coli, Klebsiella pneumoniae, and P. aeruginosa, with MIC values ranging from 3.1 to 25 µg/ml. fabad.org.tr Specifically, certain compounds were most active against K. pneumoniae with an MIC of 3.1 µg/ml. fabad.org.tr Other research has also noted activity against K. pneumoniae at higher concentrations (MIC = 100 µg/mL) for specific derivatives. researchgate.net
Table 2: Antibacterial Activity of Oxazolo[4,5-b]pyridine Derivatives Against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Unspecified this compound | E. coli | 32 | |
| 2-Phenyloxazolo(4,5-b)pyridine derivatives | E. coli, K. pneumoniae, P. aeruginosa | 3.1 - 25 | fabad.org.tr |
| Compound 7b (pyridinyl-1,3,5-triazine hybrid) | K. pneumoniae | 100 | researchgate.net |
| 2,5-disubstituted benzoxazoles (related structures) | K. pneumoniae | 12.5 | researchgate.net |
| Phenylacetamido-benzoxazole (related structure) | P. aeruginosa | 12.5 | researchgate.net |
The antibacterial effectiveness of oxazolo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
The presence of a phenyl or benzyl (B1604629) group at the 2-position of the oxazolo[4,5-b]pyridine ring is a critical determinant of antibacterial potency. Research has shown that these substitutions significantly enhance activity against MRSA. A QSAR study comparing related benzoxazole (B165842) and oxazolo[4,5-b]pyridine derivatives found that a benzyl group at position 2 was more significant for activity than a phenyl substituent. researchgate.netscispace.com This suggests that the additional flexibility and size of the benzyl group may contribute to more effective binding with bacterial targets. scispace.com
The electronic properties of substituents on the 2-phenyl ring also play a crucial role in modulating antibacterial activity. The introduction of electron-withdrawing groups has been shown to enhance antibacterial effects. dovepress.com For example, derivatives featuring a 3-chlorophenyl or a 4-trifluoromethylphenyl group at the 2-position exhibit potent activity against MRSA, with MIC values of 1.56 µg/mL. This indicates that reducing the electron density on the phenyl ring can lead to stronger interactions with the target site, thereby increasing potency. dovepress.com This principle is a key consideration in the design of new, more effective antibacterial agents based on the oxazolo[4,5-b]pyridine scaffold. nih.gov
Structure-Activity Relationships (SAR) for Antibacterial Potency
Role of the Methylthio Moiety
The introduction of a methylthio (-SCH₃) group at the 2-position of the oxazolo[4,5-b]pyridine scaffold is a key structural feature influencing its biological profile. While direct studies on the specific role of the methylthio moiety in the antibacterial action of this compound are emerging, its presence is considered significant. The methylthio group can modulate the pharmacokinetic properties of the molecule and interact with the active sites of enzymes. It is a versatile substituent that can be oxidized to a sulfoxide (B87167) or sulfone, potentially altering the compound's biological activity.
Proposed Mechanisms of Antibacterial Action
The antibacterial effects of oxazolo[4,5-b]pyridine derivatives are believed to stem from various mechanisms, primarily centered around enzyme inhibition.
Enzyme Inhibition: A prominent proposed mechanism is the inhibition of crucial bacterial enzymes. Molecular docking studies have suggested that derivatives of oxazolo[4,5-b]pyridine can act as bacterial urease inhibitors. researchgate.net
Blocking Active Centers of Amino Acid Synthases: Another potential mechanism involves the obstruction of active sites within amino acid synthases. researchgate.net Molecular docking studies on benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives have indicated that bulky phenyl groups are essential for blocking the active centers of glucosamine-6-phosphate synthase, an enzyme vital for bacterial cell wall synthesis. researchgate.net
Antifungal Activity
Derivatives of oxazolo[4,5-b]pyridine have demonstrated notable antifungal properties, with efficacy against a range of pathogenic fungi. bibliotekanauki.plresearchgate.net
Efficacy Against Fungal Strains
These compounds have been tested against several clinically relevant fungal strains, exhibiting significant inhibitory activity.
Candida albicans : A prevalent opportunistic yeast, Candida albicans, has been a primary target for evaluating the antifungal potential of oxazolo[4,5-b]pyridine derivatives. bibliotekanauki.plnih.govfrontiersin.org Studies have shown that these compounds can exhibit potent activity against C. albicans, in some cases outperforming standard antifungal drugs like fluconazole. bibliotekanauki.pl
Aspergillus niger : Several derivatives have been evaluated for their activity against Aspergillus niger, a common mold that can cause aspergillosis. asianpubs.orgekb.eg
Aspergillus clavatus : Antifungal activity has also been reported against Aspergillus clavatus. asianpubs.org
A series of 1,2,3-triazole linked this compound derivatives were synthesized and showed promising activity against C. albicans, A. niger, and A. clavatus. asianpubs.org
Structure-Activity Relationships (SAR) for Antifungal Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural features that govern the antifungal efficacy of oxazolo[4,5-b]pyridine derivatives. nih.govresearchgate.net
The substituent at the 2-position of the oxazolo[4,5-b]pyridine ring system plays a critical role in determining antifungal potency. QSAR analyses have consistently revealed that the substitution of a benzyl group at this position is highly favorable for activity against Candida albicans. bibliotekanauki.plnih.gov This benzyl moiety is considered more significant for enhancing antifungal efficacy than a corresponding phenyl substituent. researchgate.net
The core heterocyclic system, the oxazolo[4,5-b]pyridine nucleus, is itself a major contributor to the observed antifungal activity. nih.gov QSAR studies have indicated that this ring system is more advantageous for antifungal potency compared to isosteric benzoxazole and benzimidazole (B57391) rings. bibliotekanauki.plnih.gov It has been estimated that the oxazolo[4,5-b]pyridine nucleus contributes to as much as 45% of the total antifungal activity. Furthermore, the position of the nitrogen atom within the pyridine ring is crucial, with the oxazolo[4,5-b]pyridine arrangement being more favorable than other isomers. bibliotekanauki.pl
Antitumor and Anticancer Potential
Derivatives of this compound have demonstrated notable potential as antitumor and anticancer agents, engaging with various molecular targets to exert their effects. researchgate.netgoogle.com
Several novel benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives have been synthesized and evaluated for their anti-proliferative activity against a panel of cancer cell lines. researchgate.net Certain compounds exhibited moderate to good anti-proliferative effects across the NCI 60 cell line panel, with mean growth inhibition percentages of up to 45.13%. researchgate.net Specifically against the HCT-116 human colon cancer cell line, some derivatives showed significant growth inhibition. researchgate.net Further investigation into the mechanism of action revealed that these compounds can induce apoptosis, as evidenced by an increase in total apoptosis and a significant elevation in caspase-3 levels in HCT-116 cells. researchgate.net Moreover, these derivatives have been shown to inhibit Bcl-2, an anti-apoptotic protein, with inhibition percentages reaching up to 69.2%. researchgate.net
Table 1: Antiproliferative and Apoptotic Activity of Selected Oxazolo[4,5-b]pyridine-2-thio Derivatives against HCT-116 Cells researchgate.net
| Compound | Mean Growth Inhibition (%) (NCI 60) | Growth Inhibition (%) (HCT-116) | Increase in Total Apoptosis (%) | Increase in Caspase-3 Levels (Fold) | Bcl-2 Inhibition (%) |
| 8g | 45.13 | 68.0 | 17 | 6 | 60.2 |
| 12e | 42.29 | 59.11 | 22 | 8 | 69.2 |
| 13d | 29.25 | 43.44 | 5 | 3 | 50.0 |
The oxazolo[4,5-b]pyridine scaffold is recognized as a valuable framework for the development of kinase inhibitors. nih.gov A series of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and demonstrated inhibitory activity against Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various cellular processes, including inflammation. nih.gov One particular compound, 4g, exhibited a maximum inhibition with an IC50 value of 0.19 μM. nih.gov The inhibition of GSK-3β by these compounds underscores their potential to modulate inflammatory pathways. nih.govnih.gov
Patent literature reveals that certain oxazolo[4,5-b]pyridin-2-one compounds and their analogs are designed to inhibit the activity of Receptor Tyrosine Kinases (RTKs). google.com These kinases are crucial mediators of cell signaling pathways that control cell growth, differentiation, and survival. Dysregulation of RTK activity is a common feature in many cancers, making them an important therapeutic target. The described compounds are intended for use in treating proliferative conditions such as cancer by interfering with RTK signaling. google.com
The same class of oxazolo[4,5-b]pyridin-2-one compounds has also been identified as inhibitors of RAF kinase, including the frequently mutated B-RAF. google.com The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that, when constitutively activated by mutations in genes like B-RAF, drives cell proliferation and survival in many cancer types. sci-hub.se By inhibiting B-RAF, these compounds can block this aberrant signaling, offering a targeted approach for cancer treatment. google.comsci-hub.senih.gov
Anti-inflammatory Effects
This compound and its derivatives have been investigated for their anti-inflammatory properties. researchgate.netontosight.ainih.gov Research has shown that some of these compounds can effectively reduce inflammation in preclinical models. nih.gov For instance, a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, which were also identified as GSK-3β inhibitors, demonstrated significant in vivo anti-inflammatory activity in a rat paw edema model. nih.gov
Certain derivatives, such as compounds 4g, 4d, 4f, and 4i, showed pronounced anti-inflammatory effects, with edema inhibition percentages reaching up to 76.36% after 5 hours. nih.gov Mechanistically, these compounds were found to substantially inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Their efficacy was comparable to the standard anti-inflammatory drug indomethacin. nih.gov
Table 2: In vivo Anti-inflammatory Activity of Selected Oxazolo[4,5-b]pyridine-2-one Derivatives nih.gov
| Compound | Inhibition of Paw Edema (%) (after 5h) |
| 4g | 76.36 |
| 4d | 74.54 |
| 4f | 72.72 |
| 4i | 70.90 |
Inhibition of NLRP3 Inflammasome Pathway
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and can contribute to a variety of inflammatory diseases. frontiersin.orggoogle.cominvivogen.com While the direct inhibitory effect of this compound on the NLRP3 inflammasome pathway has not been extensively documented in publicly available research, studies on closely related oxazolo[4,5-b]pyridine derivatives have shown significant activity. For instance, 2-(methylthio)oxazolo[4,5-b]pyridine (B62820) has been identified as an inhibitor of the NLRP3 inflammasome pathway, suggesting that the oxazolo[4,5-b]pyridine scaffold is a promising starting point for the development of novel NLRP3 inhibitors.
Table 1: Research Findings on NLRP3 Inflammasome Pathway Inhibition
| Compound | Finding | Source |
| This compound | No specific data available | - |
| 2-(Methylthio)oxazolo[4,5-b]pyridine | Identified as an inhibitor of the NLRP3 inflammasome pathway. |
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell signaling, and inflammation. nih.govresearchgate.net Inhibition of GSK-3β has emerged as a potential therapeutic strategy for a range of diseases, including neurodegenerative disorders and inflammatory conditions. researchgate.net
Research into the specific inhibitory activity of this compound against GSK-3β is limited. However, extensive studies have been conducted on derivatives of the closely related oxazolo[4,5-b]pyridine-2-one. These studies have identified potent GSK-3β inhibitors among 1,2,3-triazole and piperazinamide derivatives of the oxazolo[4,5-b]pyridine-2-one core. nih.govnih.gov For example, a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and showed significant in vitro GSK-3β inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Another study on oxazolo[4,5-b]pyridine-based piperazinamides also reported potent GSK-3β inhibition. nih.gov These findings highlight the potential of the oxazolo[4,5-b]pyridine scaffold in designing GSK-3β inhibitors.
Table 2: Research Findings on GSK-3β Inhibition
| Compound/Derivative | IC50 Value (GSK-3β) | Source |
| This compound | No specific data available | - |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole (Compound 4g) | 0.19 µM | nih.gov |
| Oxazolo[4,5-b]pyridine-based piperazinamide (Compound 7d) | 0.34 µM | nih.gov |
Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, TNF-α, IL-1β, IL-6)
The anti-inflammatory potential of compounds is often assessed by their ability to suppress the production of pro-inflammatory mediators. These molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are key players in the inflammatory response. google.com
Table 3: Research Findings on Suppression of Pro-inflammatory Mediators
| Compound/Derivative | Effect on Pro-inflammatory Mediators | Source |
| This compound | No specific data available | - |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | Substantial inhibition of NO, TNF-α, IL-1β, and IL-6. | nih.gov |
| Oxazolo[4,5-b]pyridine-based piperazinamides | Substantial inhibition of TNF-α, IL-1β, and IL-6. | nih.gov |
Other Reported Biological Activities
Beyond its potential role in modulating inflammatory pathways, the oxazolo[4,5-b]pyridine scaffold has been investigated for a range of other biological activities.
Enzyme Inhibition (General Mechanisms)
The oxazolo[4,5-b]pyridine core is recognized as a versatile scaffold for the design of various enzyme inhibitors. The specific nature of the substituent at the 2-position of the oxazolo ring plays a critical role in determining the target enzyme and the potency of inhibition. While specific enzyme inhibition studies for this compound are not widely reported, the general principle holds that the thiol group could interact with the active sites of certain enzymes.
Diuretic Activity and Interaction with Relevant Proteins (e.g., Human Carbonic Anhydrase II, Human NKCC1)
Currently, there is no available scientific literature that specifically investigates the diuretic activity of this compound or its interaction with proteins relevant to diuretic function, such as human carbonic anhydrase II (hCA II) or the human Na-K-Cl cotransporter 1 (NKCC1). Studies on other heterocyclic compounds have explored their potential as carbonic anhydrase inhibitors, but a direct link to this compound has not been established. nuph.edu.ua
Neuroprotective Properties (within the Pyridine Derivative Context)
The pyridine ring is a common feature in many compounds with neuroprotective properties. researchgate.net While there is a general interest in the neuroprotective potential of pyridine derivatives, specific research detailing the neuroprotective properties of this compound is not currently available in the reviewed scientific literature.
Antiviral Potential
The antiviral potential of the this compound scaffold has been explored primarily through the synthesis and evaluation of its derivatives. Research indicates that the core molecule itself is a key starting point for creating more complex structures with potential biological activities.
A significant area of investigation involves the incorporation of a 1,2,3-triazole ring system into the this compound structure. This is often achieved through a "click chemistry" approach, where the thiol group is first alkylated and then made to react with various aromatic azides. This process generates a library of 1,2,3-triazole linked this compound derivatives. bohrium.comasianpubs.org While many of these derivatives have been synthesized, comprehensive screening for antiviral activity against a wide range of viruses is not extensively documented in the available literature. asianpubs.org
In a related study, phosphonylated analogs based on the triazolo[4,5-b]pyridine system were synthesized and evaluated for their in vitro inhibitory activity against a broad spectrum of DNA and RNA viruses. nih.gov The results showed that some of these compounds exhibited marginal activity against specific viruses. For instance, one compound showed minimal activity against the Davis strain of cytomegalovirus, while two other compounds were slightly active against the Oka strain of the varicella-zoster virus. nih.gov It is noteworthy that these compounds were generally not cytotoxic at the maximum tested concentrations. nih.gov
Another study focused on oxazolo[4,5-d]pyrimidine (B6598680) derivatives, a structurally related isomer of the core compound, and tested their antiviral activity against several DNA viruses, including human cytomegalovirus, varicella-zoster virus, herpes simplex virus, and BK virus. arkat-usa.org The findings from this research indicated a lack of significant antiviral effects for the synthesized compounds, with cytotoxicity being a limiting factor for many of them. arkat-usa.org
It is important to note that the pyridine ring within the this compound structure is considered beneficial for potential drug development. Its properties, such as water solubility and the ability to be protonated, may enhance interactions with biological targets like viral proteins through hydrogen bonding. asianpubs.org
Anticonvulsant Activity
The direct investigation of the anticonvulsant properties of this compound is not extensively reported in scientific literature. However, the broader class of compounds containing pyridine and other heterocyclic rings has been a subject of interest in the search for new anticonvulsant agents.
For instance, studies on derivatives of asianpubs.orgCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine have shown promising anticonvulsant activity in animal models. nih.gov In one such study, specific alkoxy derivatives were evaluated using the maximal electroshock and rotarod tests, demonstrating significant efficacy and a good protective index. nih.gov
Furthermore, research into other heterocyclic systems has identified potential anticonvulsant candidates. Derivatives of pyrrolidine-2,5-dione have been shown to possess anticonvulsant properties, with some also exhibiting the ability to block sodium and/or calcium ion channels, which are key targets for many antiepileptic drugs. nih.gov Similarly, various 2-thiopyrimidine-4-one derivatives have been explored for their effects on the central nervous system, including potential anticonvulsant effects. pensoft.net In one study, however, the synthesized thiazolo[3,2-a]pyrimidin-5-one derivatives did not show significant anticonvulsant activity in a pentylenetetrazole-induced seizure model. pensoft.net
While these findings are not directly attributable to this compound, they highlight the potential of related chemical structures in the development of new therapies for epilepsy. The exploration of this compound and its derivatives in this therapeutic area remains a field for future investigation.
Applications in Pharmaceutical and Chemical Research
Scaffold Design in Medicinal Chemistry
The oxazolo[4,5-b]pyridine (B1248351) core is a versatile scaffold for the development of new therapeutic agents. Its rigid structure provides a solid foundation for the strategic placement of various functional groups to interact with biological targets. This framework is a key component in the design of kinase inhibitors and other enzyme inhibitors. The fusion of the electron-rich oxazole (B20620) ring with the aromatic pyridine (B92270) system results in a versatile template for drug discovery.
The Oxazolo[4,5-b]pyridine-2-thiol scaffold has been instrumental in the development of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai
Antimicrobial Agents: Researchers have synthesized derivatives, such as those incorporating a 1,2,3-triazole linkage, which have been evaluated for their activity against various bacteria and fungi. asianpubs.org Propargylamine derivatives of this compound have also been investigated for their antimicrobial potential. wisdomlib.org A series of synthesized oxazolo[4,5-b]pyridine compounds showed good activity against methicillin-resistant Staphylococcus aureus (S. aureus), a bacterium known for causing hospital-acquired infections. researchgate.net
Anti-inflammatory Agents: A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, derived from the core structure, were synthesized and evaluated as glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors. nih.gov Inhibition of GSK-3β is linked to anti-inflammatory effects. Several of these compounds showed pronounced in vivo anti-inflammatory activity and were found to substantially inhibit pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. nih.gov
Anticancer Agents: The scaffold is a subject of investigation for its potential in designing new antitumor drugs. researchgate.net Derivatives have been designed and evaluated as potential inhibitors of the Bcl-2 protein, which is implicated in cancer development. researchgate.net
Trypanocidal Agents: A high-throughput screening of nearly 87,000 compounds identified the related 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class with activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov
| Compound Series | Therapeutic Target/Application | Key Research Finding | Source |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | Anti-inflammatory (GSK-3β Inhibition) | Compound 4g showed maximum GSK-3β inhibition with an IC50 value of 0.19 μM and 76.36% in vivo anti-inflammatory activity. | nih.gov |
| 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides | Human African Trypanosomiasis | Identified as a novel hit class with low micromolar activity against Trypanosoma brucei. | nih.gov |
| 1,2,3-Triazole linked this compound derivatives | Antimicrobial | Synthesized and evaluated against pathogenic bacteria and fungi. | asianpubs.org |
| Propargylamine derivatives of this compound | Antimicrobial | Investigated for antimicrobial activity. | wisdomlib.org |
The oxazolo[4,5-b]pyridine scaffold is frequently identified in the initial phases of drug discovery as a "hit" or "lead" compound. researchgate.net Through computational methods like molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, researchers can assess the potential of these derivatives. researchgate.net For instance, molecular docking studies of some derivatives against cyclooxygenase-1 revealed strong binding affinities, suggesting their potential as anti-inflammatory agents. researchgate.net Once a lead is identified, its structure is chemically modified to optimize its pharmacological profile, including its binding affinity, bioavailability, and selectivity. smolecule.com Structure-activity relationship (SAR) studies on these modified compounds help medicinal chemists design more potent and effective drug candidates. nih.gov
Intermediates in Organic Synthesis
Beyond its direct applications in medicine, this compound is a valuable intermediate in organic synthesis. Its chemical structure allows for various transformations, making it a versatile starting material.
This compound serves as a foundational building block for the synthesis of more complex heterocyclic systems. evitachem.com A key synthetic strategy involves using click chemistry, a set of powerful and reliable reactions, to create new derivatives. asianpubs.org For example, the thiol group can be alkylated and subsequently reacted with various azides to produce a library of 1,2,3-triazole linked oxazolo[4,5-b]pyridine derivatives. asianpubs.org This highlights the compound's utility in constructing elaborate molecular architectures for further study in medicinal chemistry and other fields. asianpubs.org
| Starting Material | Reaction Type | Product Class | Source |
|---|---|---|---|
| This compound | Alkylation, Click Chemistry | 1,2,3-Triazole linked Oxazolo[4,5-b]pyridine derivatives | asianpubs.org |
| 2-aminopyridin-3-ol | Cyclization, Alkylation | This compound derivatives | asianpubs.org |
Exploration in Material Science and Industrial Applications
While the primary focus of research on oxazolo[4,5-b]pyridine derivatives has been pharmaceutical, there is emerging interest in their broader applications. The parent pyridine ring system is in demand in material science. researchgate.net For the broader class of oxazolo[4,5-b]pyridines, potential uses include the development of novel materials and as building blocks in the synthesis of dyes and pigments. However, specific industrial production methods and material science applications for this compound itself are not yet extensively documented.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
One promising strategy is the use of microwave-assisted synthesis, which can significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents. nih.gov Another approach involves the development of one-pot multicomponent reactions, where multiple chemical transformations are carried out in a single reaction vessel, streamlining the synthetic process and improving efficiency. mdpi.com The use of eco-friendly catalysts, such as silica-supported perchloric acid, is also being investigated to facilitate cleaner and more efficient reactions. researchgate.net Furthermore, electrochemical methods are emerging as a green and sustainable way to synthesize oxazole (B20620) derivatives, avoiding the need for transition metals and toxic oxidants. rsc.org
Advanced Mechanistic Studies of Biological Activities at a Molecular Level
A deeper understanding of how oxazolo[4,5-b]pyridine-2-thiol derivatives exert their biological effects at the molecular level is crucial for the development of more potent and selective drugs. Future research will focus on elucidating the precise mechanisms of action of these compounds. It is thought that the oxazolo[4,5-b]pyridine (B1248351) ring system may act as an analogue of adenine (B156593) and guanine, interfering with nucleic acid synthesis or inhibiting enzymes like DNA gyrase. researchgate.net
Techniques such as X-ray crystallography and advanced spectroscopic methods will be employed to determine the three-dimensional structures of these compounds bound to their biological targets. nih.gov Molecular docking and molecular dynamics simulations will provide insights into the binding interactions and help to explain the structure-activity relationships observed for different derivatives. nih.gov These studies will enable the rational design of new compounds with improved efficacy and reduced off-target effects.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To accelerate the discovery of new drug candidates based on the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry techniques will be increasingly utilized. youtube.comyoutube.com HTS allows for the rapid testing of large libraries of compounds for their biological activity against a specific target. youtube.com
Combinatorial chemistry enables the synthesis of large and diverse libraries of related compounds by systematically combining different building blocks. youtube.comnih.gov This approach, often performed on a solid phase support, allows for the efficient generation of numerous derivatives for biological evaluation. youtube.com The combination of combinatorial synthesis and HTS will significantly expand the chemical space explored and increase the chances of identifying lead compounds with desirable therapeutic properties.
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling and experimental validation is becoming an indispensable tool in modern drug discovery. researchgate.net In the context of this compound, computational methods such as quantitative structure-activity relationship (QSAR) studies and molecular docking will be used to predict the biological activity of new derivatives and to guide their design. nih.govresearchgate.net
These in silico approaches help to prioritize which compounds to synthesize and test, saving time and resources. researchgate.net The predictions from computational models will then be validated through experimental studies, and the results will be used to refine and improve the computational models in an iterative cycle. This synergistic approach will facilitate the rational design of more potent and selective inhibitors targeting specific enzymes or receptors. nih.gov
Development of Targeted Therapeutic Strategies Based on the this compound Scaffold
The oxazolo[4,5-b]pyridine scaffold has shown promise as a platform for developing targeted therapies for a range of diseases, including cancer and inflammatory disorders. nih.govnih.gov Future research will focus on designing and synthesizing derivatives that selectively target specific biological pathways or molecules involved in disease pathogenesis.
For example, derivatives have been developed as inhibitors of human DNA topoisomerase IIα, an important target in cancer therapy. nih.gov Others have shown potential as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), which is implicated in inflammation. nih.gov By modifying the substituents on the oxazolo[4,5-b]pyridine core, it is possible to fine-tune the selectivity and potency of these compounds for their intended targets. nih.govnih.gov This targeted approach holds the potential for developing more effective and safer medicines with fewer side effects.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify proton environments (e.g., thiol protons at δ 13.5–14.0 ppm) and carbon backbone .
- IR spectroscopy : Confirms the presence of C=S (1050–1150 cm⁻¹) and N-H (3200–3400 cm⁻¹) groups .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 153.04 for C₆H₄N₂OS) .
- X-ray crystallography (if applicable): Resolves fused-ring planar geometry and hydrogen-bonding patterns .
Advanced: How can computational modeling aid in predicting the bioactivity of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, electron-withdrawing groups (e.g., -Cl) lower LUMO energy, enhancing electrophilic interactions .
- Molecular docking : Identifies binding modes with targets like Glycogen Synthase Kinase-3β (GSK-3β). Triazole derivatives show hydrogen bonding with Lys85 and Val135 residues, correlating with IC₅₀ values <10 μM .
- ADME prediction : Estimates pharmacokinetics (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from assay conditions or structural variations:
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Structural modifications : Anti-inflammatory activity of thiazolo derivatives varies with substituents; 5,7-dimethyl groups reduce edema by 60% in carrageenan models, while electron-deficient groups diminish efficacy .
- Target selectivity : HIV-1 RT inhibition (EC₅₀: 0.8–5.2 μM) is highly dependent on 2-thione tautomer stability, which differs between in vitro and cellular assays .
Q. Table 2: Biological Activity Variations
Advanced: What experimental designs assess the kinase inhibitory activity of this compound analogs?
Answer:
- In vitro kinase assays : Use recombinant kinases (e.g., GSK-3β) with [γ-³²P]ATP. Measure inhibition via radioactive phosphate incorporation into substrates like tau protein .
- Cellular assays : Treat HEK293 or SH-SY5Y cells with compounds (1–50 μM) and quantify phosphorylation levels via Western blot (e.g., β-catenin for GSK-3β activity) .
- SAR studies : Modify substituents at C5 (e.g., -Cl, -OCH₃) and correlate with IC₅₀. Bulky groups at C5 often reduce potency due to steric hindrance .
Advanced: How to design SAR studies for anti-inflammatory derivatives?
Answer:
- Functional group variation : Introduce sulfonyl, cyanethyl, or carboxylic acid groups at C3/C5 to modulate solubility and target affinity .
- In vivo models : Evaluate carrageenan-induced paw edema in rats (10–50 mg/kg doses). Measure prostaglandin E₂ (PGE₂) levels via ELISA to confirm COX-2 inhibition .
- Toxicity screening : Assess liver enzymes (ALT/AST) and renal function (creatinine) in treated animals to rule off-target effects .
Key Finding : 3-[5-Mercapto-oxadiazole]-thiazolo derivatives reduce edema by 55% at 25 mg/kg, outperforming indomethacin (45%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
